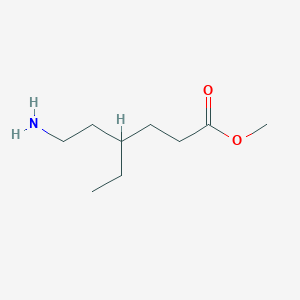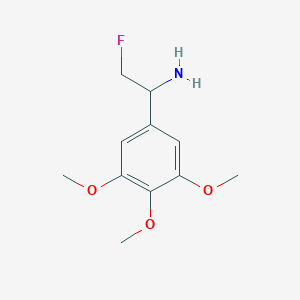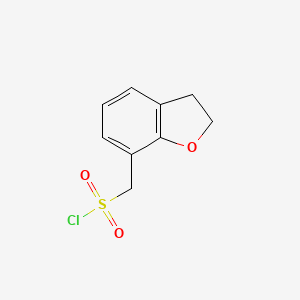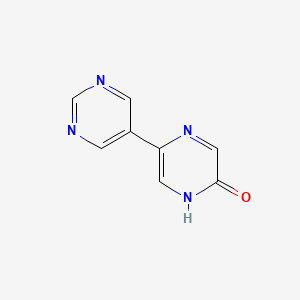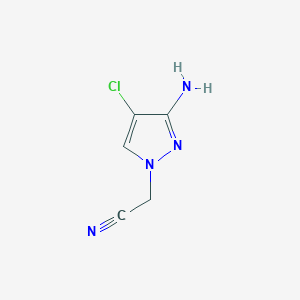
Sodium 3-fluoro-2-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-fluoro-2-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is primarily used in organic synthesis as a building block for various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-fluoro-2-methylbenzene-1-sulfinate typically involves the sulfonylation of 3-fluoro-2-methylbenzene with sulfur dioxide and a suitable base, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Polar solvents like dimethyl sulfoxide or acetonitrile
Catalysts: Transition metal catalysts such as palladium or copper may be used to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-fluoro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products:
Sulfonic Acids: Formed through oxidation
Sulfides: Formed through reduction
Substituted Benzene Derivatives: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
Sodium 3-fluoro-2-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium 3-fluoro-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfinyl group to various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can inhibit or modify enzyme activity by reacting with active site residues.
Signal Transduction Pathways: It may interfere with cellular signaling by modifying key proteins involved in these pathways.
Comparación Con Compuestos Similares
- Sodium 3-fluorobenzene-1-sulfinate
- Sodium 2-methylbenzene-1-sulfinate
- Sodium 4-fluoro-2-methylbenzene-1-sulfinate
Comparison: Sodium 3-fluoro-2-methylbenzene-1-sulfinate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct reactivity patterns in synthetic applications.
Propiedades
Fórmula molecular |
C7H6FNaO2S |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
sodium;3-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
PNNDPGJWCOOZRM-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=C1S(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



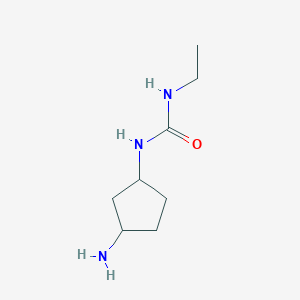



![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)

